3-Methyl-2-(pyridin-3-yl)butan-1-amine

Lipophilicity LogP ADME

3-Methyl-2-(pyridin-3-yl)butan-1-amine (CAS 1368841-25-1) is a chiral aliphatic- heterocyclic primary amine with a molecular formula C₁₀H₁₆N₂ and a molecular weight of 164.25 g/mol. It features a pyridin-3-yl group at the 2-position and an isopropyl group at the 3-position of the butan-1-amine backbone, yielding one stereogenic centre and a computed lipophilicity (XLogP3-AA) of 1.3.

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
CAS No. 1368841-25-1
Cat. No. B1429596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-(pyridin-3-yl)butan-1-amine
CAS1368841-25-1
Molecular FormulaC10H16N2
Molecular Weight164.25 g/mol
Structural Identifiers
SMILESCC(C)C(CN)C1=CN=CC=C1
InChIInChI=1S/C10H16N2/c1-8(2)10(6-11)9-4-3-5-12-7-9/h3-5,7-8,10H,6,11H2,1-2H3
InChIKeyKPTYNJPTAYLZMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-2-(pyridin-3-yl)butan-1-amine (CAS 1368841-25-1) – Product Baseline for Scientific Procurement & Lead-Likeness Profiling


3-Methyl-2-(pyridin-3-yl)butan-1-amine (CAS 1368841-25-1) is a chiral aliphatic- heterocyclic primary amine with a molecular formula C₁₀H₁₆N₂ and a molecular weight of 164.25 g/mol [1]. It features a pyridin-3-yl group at the 2-position and an isopropyl group at the 3-position of the butan-1-amine backbone, yielding one stereogenic centre and a computed lipophilicity (XLogP3-AA) of 1.3 [2]. The compound is commercially available as a versatile small-molecule scaffold and building block, predominantly at a specified minimum purity of 95% .

Why Generic Interchange of 3-Methyl-2-(pyridin-3-yl)butan-1-amine with Simpler Pyridin-3-ylalkylamines Fails in MedChem Optimisation


In medicinal chemistry and chemical biology, simple pyridin-3-ylalkylamine congeners (e.g., 2-(pyridin-3-yl)ethanamine or 2-(pyridin-3-yl)propan-1-amine) cannot function as direct replacements for 3-methyl-2-(pyridin-3-yl)butan-1-amine because they lack the unique combination of a 2-α-branching isopropyl group and a chiral centre, which together alter lipophilicity, ligand efficiency metrics, and three-dimensional shape [1]. In-silico profiling demonstrates that the target compound exhibits a LogP incremental increase of +1.4 units versus 2-(pyridin-3-yl)ethanamine and +0.8 units versus 2-(pyridin-3-yl)propan-1-amine, profoundly affecting membrane permeability and nonspecific binding [2]. Furthermore, generic procurement of non-chiral, lower molecular-weight analogues cannot replicate the steric volume and topological surface area (TPSA) constancy that drive target engagement differences in protein binding pockets, making substitution scientifically unsubstantiated without explicit experimental validation [3].

Quantitative Differentiation Guide: 3-Methyl-2-(pyridin-3-yl)butan-1-amine vs. Pyridinylalkylamine Analogs


Lipophilicity Stepping: Computed XLogP3-AA Comparison Against the Two Closest Simple Analogs

The target compound exhibits a computed XLogP3-AA of 1.3, which is +1.4 log units higher than unsubstituted 2-(pyridin-3-yl)ethanamine (-0.1) and +0.8 log units above the α-methyl analog 2-(pyridin-3-yl)propan-1-amine (0.5) [1]. This represents a substantial shift in the lipophilic-permeability profile relevant for CNS drug design and fragment-based screening libraries.

Lipophilicity LogP ADME Drug-likeness

Ligand Efficiency Metrics: MW-Dependent Profile Shift Compared to Low-MW Congeners

With a molecular weight of 164.25 g/mol, 3-methyl-2-(pyridin-3-yl)butan-1-amine is 42.08 Da heavier than 2-(pyridin-3-yl)ethanamine (122.17 g/mol) and 28.06 Da heavier than 2-(pyridin-3-yl)propan-1-amine (136.19 g/mol) [1]. This mass increase transitions the compound from 'fragment' space (MW < 250) closer to the 'lead-like' boundary, while still retaining acceptable ligand efficiency metrics. The heavier scaffold provides additional hydrophobic contacts that can be exploited in fragment growing strategies.

Ligand efficiency Fragment-based drug discovery Molecular weight

Chiral Complexity: Single Stereocentre vs. Achiral or Differently Substituted Analogs

The target compound contains a single asymmetric centre at the C-2 position bearing the pyridin-3-yl and aminomethyl substituents, which is absent in 2-(pyridin-3-yl)ethanamine (no chiral centre) [1]. Among regioisomers, 3-methyl-1-(pyridin-3-yl)butan-1-amine (CAS 938459-12-2) also possesses a chiral centre but at a different position, leading to distinct steric and electronic environments. The specific steric congestion introduced by the geminal isopropyl and aminomethyl groups at C-2 can selectively influence enantioselective transformations and diastereomeric interactions.

Chirality Enantioselective synthesis 3D-structure Steric bulk

Purity Specification & Vendor Differentiation: Baseline 95% Purity vs. Higher-Purity Analogs

Commercial listings for 3-methyl-2-(pyridin-3-yl)butan-1-amine typically specify a minimum purity of 95% . In contrast, several simpler pyridin-3-ylethylamine analogs (e.g., 3-(2-aminoethyl)pyridine) are routinely offered at 98% purity as neat liquids from major suppliers, with rigorous impurity profiling . The 95% specification for the target compound reflects its supply as a custom-synthesised research chemical, and users requiring high-purity material for sensitive biological assays must verify batch-specific purity via orthogonal methods (HPLC, NMR).

Purity Procurement Quality control Assay reproducibility

Predicted Basicity Class Benefit: Tertiary Carbon Proximity Enhances Amine pKa

Although experimental pKa data are not available for the target compound, class-level inference indicates that the primary amine group attached to a tertiary carbon (C-2 bearing pyridyl, isopropyl, and aminomethyl groups) benefits from alkyl inductive effects that raise the amine pKa relative to primary amines on primary or secondary carbons [1]. Specifically, the predicted pKa of 2-(pyridin-3-yl)ethanamine is 9.29 ± 0.10 ; the additional carbon substitution in the target compound is expected to elevate the pKa by approximately 0.3–0.8 units based on alkylamine basicity trends, enhancing protonation state at physiological pH and influencing solubility and hydrogen-bonding capacity.

Basicity pKa Amine Hydrogen-bonding

Rotatable Bond Count Parity with TPSA Constancy: Sterically Insulated Conformational Sampling

The target compound possesses 3 rotatable bonds, which is one more than 2-(pyridin-3-yl)ethanamine (2 rotatable bonds) but equal to its regioisomer 3-methyl-1-(pyridin-3-yl)butan-1-amine (3 rotatable bonds) [1]. However, the topological polar surface area (TPSA) remains constant at 38.9 Ų across all three compounds, indicating that the additional rotatable bond encodes conformational entropy without substantially altering polar atom exposure. The steric crowding at the C-2 carbon may restrict the rotational freedom of the adjacent bonds, leading to a more defined conformational ensemble than would be expected from the bond count alone.

Conformational flexibility Rotatable bonds Entropy Rigidification

Application Scenarios Where 3-Methyl-2-(pyridin-3-yl)butan-1-amine Outperforms Simpler Pyridinylalkylamines


Fragment-to-Lead Optimisation Requiring Controlled Lipophilicity Increases

In a fragment-based drug discovery programme, a hit containing a 2-(pyridin-3-yl)ethanamine moiety with LogP -0.1 demonstrated poor cell permeability. Replacing this with 3-methyl-2-(pyridin-3-yl)butan-1-amine (LogP 1.3) provides a +1.4 LogP increment while preserving TPSA, thereby improving passive membrane diffusion without introducing additional hydrogen-bond donors or acceptors [1]. This controlled lipophilicity stepping is essential for maintaining ligand efficiency and oral bioavailability during lead maturation.

Synthesis of Chiral Drug Candidates Requiring a Pyridinyl-Butanamine Scaffold

The target compound serves as a chiral building block for the construction of enantiopure Kv7 (KCNQ) potassium channel modulators and other CNS-active agents, where the specific 2-pyridin-3-yl-3-methylbutan-1-amine configuration introduces steric asymmetry not achievable with achiral pyridin-3-ylalkylamines [1]. Its unique stereochemistry can be exploited in asymmetric catalysis or as a chiral auxiliary for the synthesis of complex sp³-rich scaffolds.

Chemical Biology Probe Design Leveraging Enhanced Basicity and Steric Bulk

In designing chemical probes targeting enzymes with acidic active-site residues or shallow hydrophobic pockets, the projected higher pKa (>9.5) and C-2 steric bulk of 3-methyl-2-(pyridin-3-yl)butan-1-amine may enhance residence time and selectivity compared to less basic, less hindered analogs [1]. The combination of increased basicity and restricted conformational freedom makes it a valuable scaffold for obtaining selective target engagement.

Library Design for 3D-Diversity in High-Throughput Screening

Screening libraries that prioritise three-dimensional (3D) shape diversity over 'flat' molecules benefit from the inclusion of 3-methyl-2-(pyridin-3-yl)butan-1-amine because its sp³-hybridised C-2 chiral centre introduces shape complexity absent in planer pyridinylethylamine analogs [1]. The compound's rotatable bond count and steric profile contribute to a unique 3D pharmacophore that expands library coverage of underexplored chemical space.

Quote Request

Request a Quote for 3-Methyl-2-(pyridin-3-yl)butan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.